n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

Researchers designing CNS-penetrant probes or conducting SAR around sulfonamide hydrogen-bond interactions require a building block with predictable physicochemical properties. Uncontrolled substitution with primary sulfonamide analogs introduces significant variability in permeability and target binding. N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 7355-01-3) resolves this with a well-characterized profile: • Optimized CNS drug-like parameters: LogP 3.19, TPSA 49 Ų, single H-bond donor, zero Rule-of-Five violations. • Tertiary sulfonamide eliminates canonical Zn²⁺ coordination, serving as a definitive negative-control probe for carbonic anhydrase and related enzyme systems. • Supplied at ≥98% purity with documented storage (2-8°C, sealed, dry) to ensure reproducible ADME and SPR data.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
CAS No. 7355-01-3
Cat. No. B1296250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
CAS7355-01-3
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2
InChIInChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3
InChIKeyAZAWSEXGTCHBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Physicochemical & Structural Profile


N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 7355-01-3) is a tertiary sulfonamide built on a 1,2,3,4-tetrahydroquinoline scaffold with N,N-diethyl substitution at the sulfonamide nitrogen. With a molecular formula of C₁₃H₂₀N₂O₂S and a molecular weight of 268.38 Da, it is commercially available as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . Key predicted physicochemical properties include an ACD/LogP of 3.19, a LogD of 2.83 (pH 5.5–7.4), a topological polar surface area (TPSA) of 49–58 Ų, and zero Lipinski Rule-of-Five violations . The compound is supplied at ≥97–98% purity by several reputable vendors and is classified as a hazardous good (GHS07: Harmful/Irritant) requiring sealed, dry storage at 2–8 °C .

Tertiary sulfonamide scaffold with N,N-diethyl substitution for medicinal chemistry diversification
Predicted lipophilic profile (LogP ~3.2) supports intracellular and CNS-penetrant probe design
High-purity supply from multiple vendors; consistent 98% grade reduces impurity-related assay interference

N,N-Diethyl-tetrahydroquinoline-6-sulfonamide: Differentiation vs. In-Class Analogs


The N,N-diethyl substitution pattern on the 6-sulfonamide of the tetrahydroquinoline core generates a physicochemical profile that diverges substantially from the unsubstituted primary sulfonamide parent (CAS 30059-39-3) and the shorter-chain N,N-dimethyl analog (CAS 5455-83-4). A +2.3 log unit increase in predicted LogP versus the parent compound corresponds to an approximately 200-fold shift in octanol-water partitioning, directly altering membrane permeability and distribution behavior [1]. The tertiary sulfonamide eliminates one hydrogen bond donor (HBD = 1 vs. 2 for the primary sulfonamide), reducing TPSA by roughly 28–39% in tandem with an increase in rotatable bonds from 1 to 4, which collectively modulate conformational entropy, passive permeability, and target binding potential in ways that cannot be replicated by simpler N-substituted analogs . Published SAR within the tetrahydroquinoline-6-sulfonamide chemotype—including PKM2 activators and RORγt inverse agonists—confirms that even minor N-substituent changes yield multi-fold differences in potency, metabolic stability, and selectivity [2][3]. Generic substitution without quantitative validation of the relevant property or activity axis therefore introduces significant risk of functional non-equivalence.

Lipophilicity
Predicted LogP ~3.2
Parent primary sulfonamide LogP ~0.9; dimethyl analog ~2.5
Substantial shift alters membrane permeability and tissue distribution; dimethyl or parent cannot replicate intracellular partitioning.
HBD / TPSA
HBD=1, TPSA ~49 Ų
Parent HBD=2, TPSA ~81 Ų; dimethyl HBD=1, TPSA ~58 Ų
Reduced HBD and TPSA improve passive permeability; substitution with primary sulfonamide alters hydrogen-bond profile and CNS suitability.
Conformational flexibility
4 rotatable bonds
Parent 1 rot. bond; dimethyl 2 rot. bonds
Increased flexibility expands accessible conformations; binding poses explored with dimethyl or parent may not transfer directly.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift vs. Primary Sulfonamide Parent

The target compound exhibits an ACD/LogP of 3.19 , a value 2.29 log units higher than the XLogP3-AA of 0.9 for the unsubstituted parent 1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 30059-39-3) [1]. This LogP differential corresponds to an approximately 195-fold increase in predicted octanol-water partition coefficient, reflecting the lipophilicity contribution of the N,N-diethyl substituents. Even compared with the N,N-dimethyl analog (CAS 5455-83-4, reported LogP ~2.51 ), the diethyl analog is ~0.7–1.1 log units more lipophilic, consistent with the incremental methylene contribution of the ethyl vs. methyl side chains.

Lipophilicity Shift
Reported
LogP 3.19 vs 0.9 (parent)
Supports permeability prediction for CNS/intracellular probe design.
Predicted values; algorithm-dependent
Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor and TPSA Reduction vs. Parent

The N,N-diethyl substitution converts the sulfonamide from a primary sulfonamide (HBD = 2, TPSA = 80.6 Ų for CAS 30059-39-3 [1]) to a tertiary sulfonamide (HBD = 1, TPSA = 49.41 Ų or 58 Ų for the target compound). This reduction of one hydrogen bond donor is accompanied by a TPSA decrease of approximately 28–39%, a change known to correlate with improved passive membrane permeability and potential blood-brain barrier (BBB) penetration. The N,N-dimethyl analog also retains a single HBD but has an intermediate TPSA of 57.79 Ų , positioning the diethyl compound at the lower end of the TPSA range within this analog series.

HBD/TPSA Reduction
Reported
HBD 1, TPSA 49 vs HBD 2, 81 Ų
Indicates improved passive permeability potential.
TPSA calculation may differ between sources
Hydrogen bonding Polar surface area BBB penetration

Conformational Flexibility from N,N-Diethyl Substituents

The N,N-diethyl groups contribute 4 rotatable bonds to the target compound , compared with only 1 rotatable bond for the primary sulfonamide parent (CAS 30059-39-3) [1] and 2 rotatable bonds for the N,N-dimethyl analog (CAS 5455-83-4). This 2- to 4-fold increase in freely rotatable bonds expands the conformational ensemble accessible to the sulfonamide side chain. In the context of the tetrahydroquinoline-6-sulfonamide SAR literature, N-substituent flexibility has been shown to modulate target engagement: in the PKM2 activator series, specific N-aryl substitutions yielded AC₅₀ values ranging from >20 μM (inactive) to 90 nM (optimized), with conformational pre-organization and flexibility contributing to binding pocket complementarity [2]. The diethyl analog offers an intermediate degree of conformational freedom not available from methyl or propyl mono-substituted variants, potentially enabling exploration of distinct binding modes.

Conformational Flexibility
Class-level
4 rotatable bonds
Expands conformational sampling for scaffold diversification campaigns.
vs parent 1, dimethyl 2; inferred from class SAR
Conformational entropy Rotatable bonds Molecular recognition

Enhanced Three-Dimensional Character (Fsp³) vs. Aromatic Scaffolds

The target compound possesses an Fsp³ value of 0.538 , indicating that over half of its carbon atoms are sp³-hybridized. This contrasts with fully aromatic quinoline-6-sulfonamide scaffolds and even the partially saturated parent tetrahydroquinoline-6-sulfonamide (Fsp³ ≈ 0.44 for C₉H₁₂N₂O₂S, where 4 of 9 carbons are sp³). The N,N-diethyl groups contribute additional saturated carbon centers beyond those in the tetrahydroquinoline ring, raising Fsp³ above the commonly cited desirable threshold of ~0.42 for clinical candidates [1]. Higher Fsp³ is correlated with improved aqueous solubility, reduced melting point, and lower promiscuity in biological screening, attributes desirable in probe and lead compound development.

Fsp³ Enhancement
Reported
Fsp³ = 0.538
Favorable 3D character may improve developability and reduce off-target promiscuity.
vs parent ~0.44; no experimental 3D data
Fsp3 Molecular complexity Drug-likeness

Scaffold Validation: PKM2 Activation and RORγt Inverse Agonism

The tetrahydroquinoline-6-sulfonamide scaffold has been independently validated as a productive chemotype across multiple therapeutic targets. In the PKM2 activator series, the hit compound bearing the 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamide core exhibited an AC₅₀ of 790 nM, with optimized analogs such as compound 66 achieving AC₅₀ = 90 nM, high Caco-2 permeability, low efflux ratio (0.84), and exceptional human liver microsome stability (t₁/₂ = 277.2 min) [1]. In the RORγt inverse agonist program, N-sulfonamide-tetrahydroquinolines such as compound 13 demonstrated potent Th17 cell differentiation inhibition and reduced intrinsic clearance in mouse liver microsomes compared with the earlier lead compound 1, translating to in vivo efficacy in psoriasis models [2]. While the specific N,N-diethyl-6-sulfonamide variant has not been independently profiled in these assays, its core scaffold is identical to the validated 6-sulfonamide-tetrahydroquinoline substructure present in both chemotypes, providing class-level confidence in its suitability as a starting point for medicinal chemistry exploration.

Scaffold Validation
Class-level
Active in PKM2 & RORγt chemotypes
Class-level scaffold de-risks investment in analog synthesis; specific diethyl variant not profiled.
Published data for 6-sulfonamide-tetrahydroquinoline core; no direct data for this compound
PKM2 activator RORγt inverse agonist Medicinal chemistry scaffold

Purity Specification and Hazard Profile Across Suppliers

The target compound is available at 98% purity from Fluorochem (Catalog F652997) , 98% from Leyan (Catalog 1305714) , and 98% from Chemscene (Catalog CS-0235044) , with a consistent GHS07 hazard classification (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) . Storage conditions are specified as sealed, dry, at 2–8 °C . In contrast, the primary sulfonamide parent (CAS 30059-39-3) is typically supplied at 95% purity , and the N,N-dimethyl analog at 95% (Sigma-Aldrich/Enamine) . The 3% absolute purity differential (98% vs. 95%) translates to a 60% reduction in total impurities (2% vs. 5%), which is meaningful for assays sensitive to trace contaminants such as cellular phenotypic screening or biophysical binding measurements.

Purity Specification
Head-to-head
98% vs 95% purity
Lower impurity risk supports sensitive screening and biophysical assays.
Vendor-specified; confirm per-lot COA
Purity specification GHS classification Procurement quality

N,N-Diethyl-tetrahydroquinoline-6-sulfonamide: Application Scenarios


CNS-Penetrant and Intracellular Probe Synthesis

The predicted LogP of 3.19 and reduced TPSA (49–58 Ų) relative to the primary sulfonamide parent (TPSA = 80.6 Ų) position this compound as a preferred sulfonamide building block for probe molecules targeting CNS or intracellular proteins [1]. The single hydrogen bond donor and moderate lipophilicity profile meet commonly applied CNS drug-likeness filters (TPSA < 60–70 Ų, HBD ≤ 3). The tetrahydroquinoline-6-sulfonamide scaffold has been productively employed in RORγt inverse agonist programs, where CNS exposure is not required, but the enhanced permeability predicted for the N,N-diethyl variant may extend the accessible target space to include neuroinflammation or brain tumor metabolism targets.

Scaffold-Hopping and Fragment-Growing for PKM2 Targets

Given the class-level validation of the 6-sulfonamide-tetrahydroquinoline chemotype for PKM2 activation (AC₅₀ range: 90 nM to >20 μM across substituent variations) [2], the N,N-diethyl analog serves as a synthetically tractable diversification point. Its 4 rotatable bonds provide greater conformational sampling than the dimethyl analog (2 rotatable bonds), potentially accessing binding poses not explored in the published 2-oxo-N-aryl series. The Fsp³ of 0.538 adds three-dimensional character that may improve selectivity over planar aromatic off-targets, a common challenge in kinase-targeted libraries.

Physicochemical Probe: N-Substitution ADME Effects

The N,N-diethyl substitution pattern establishes this compound as a defined 'probe' within the homologous series (H, methyl, ethyl, propyl) for systematic investigation of N-substituent effects on LogD, microsomal stability, and permeability [3]. The LogD of 2.83 (pH 7.4) and zero Rule-of-Five violations indicate drug-like starting properties. Procurement at 98% purity from multiple suppliers ensures that ADME profiling data are not confounded by the 60% higher impurity burden present in 95% purity grade analogs (2% vs. 5% total impurities), supporting reproducible structure-property relationship (SPR) analysis.

Chemical Biology Tool for Sulfonamide Binding Profiling

The tertiary sulfonamide functionality (HBD = 1) vs. primary sulfonamide (HBD = 2) provides a well-defined chemical probe for dissecting hydrogen-bond-dependent recognition in protein-ligand interactions [1]. In carbonic anhydrase or other sulfonamide-binding enzyme systems, the elimination of one HBD abolishes the canonical sulfonamide-Zn²⁺ coordination geometry required for primary sulfonamide inhibitors, making this compound a valuable negative control or selectivity tool. The scaffold's documented role in MCL-1/BCL-xL dual inhibition (via 1-sulfonylated 1,6-THQs) [4] further supports its use in apoptosis-pathway chemical biology studies.

Application
Selection Property
Validation Focus
CNS / intracellular probe synthesis
Moderate lipophilicity & low TPSA
Permeability and brain penetration assays
PKM2 scaffold diversification
Conformational flexibility (4 rot. bonds)
Binding mode exploration and SAR
N-substituent ADME profiling
Drug-like LogD 2.83, zero rule-of-5 violations
Microsomal stability and permeability SPR
Sulfonamide binding probe
Tertiary sulfonamide (HBD=1)
Hydrogen-bond dependency in target engagement assays
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